molecular formula C13H17N3 B14499930 {3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile CAS No. 65242-21-9

{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile

Katalognummer: B14499930
CAS-Nummer: 65242-21-9
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: NRHPJHWGOSXVAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile is a chemical compound with the molecular formula C₁₃H₁₇N₃

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of {3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile typically involves the reaction of 3-methyl-2-butanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

Biology: In biological research, the compound may be used to study the effects of nitrile-containing compounds on cellular processes and enzyme activities.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of {3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

65242-21-9

Molekularformel

C13H17N3

Molekulargewicht

215.29 g/mol

IUPAC-Name

2-[3-methyl-2-(pyrrolidin-1-ylmethylidene)butylidene]propanedinitrile

InChI

InChI=1S/C13H17N3/c1-11(2)13(7-12(8-14)9-15)10-16-5-3-4-6-16/h7,10-11H,3-6H2,1-2H3

InChI-Schlüssel

NRHPJHWGOSXVAI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=CN1CCCC1)C=C(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.